Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 52119-38-7
VCID: VC1966620
InChI: InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-4-3-5-9(6-8)12(15)16/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Molecular Formula: C11H11NO5
Molecular Weight: 237.21 g/mol

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

CAS No.: 52119-38-7

Cat. No.: VC1966620

Molecular Formula: C11H11NO5

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate - 52119-38-7

Specification

CAS No. 52119-38-7
Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
IUPAC Name ethyl 3-(3-nitrophenyl)-3-oxopropanoate
Standard InChI InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-4-3-5-9(6-8)12(15)16/h3-6H,2,7H2,1H3
Standard InChI Key DSOJMGUVLXTQSE-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Canonical SMILES CCOC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Nomenclature

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, registered under CAS number 52119-38-7, is an organic compound belonging to the β-keto ester family. It consists of an ethyl ester group linked to a 3-oxopropanoate moiety that bears a 3-nitrophenyl substituent . The compound has several synonyms in scientific literature, including:

  • Ethyl 3-nitrobenzoylacetate

  • Ethyl 3-(m-nitrophenyl)-3-oxopropionate

  • 3-Nitrobenzoylacetic acid ethyl ester

  • 3-Oxo-3-(3-nitrophenyl)propionic acid ethyl ester

The molecular formula of this compound is C₁₁H₁₁NO₅, with a molecular weight of 237.21 g/mol . Its structure features a nitro group (-NO₂) at the meta position of the phenyl ring, which is connected to a carbonyl group that links to a methylene group, followed by another carbonyl group and an ethoxy moiety .

Structural Representation

The chemical structure of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate can be described by various notations:

  • IUPAC Name: ethyl 3-(3-nitrophenyl)-3-oxopropanoate

  • InChI: InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-4-3-5-9(6-8)12(15)16/h3-6H,2,7H2,1H3

  • InChIKey: DSOJMGUVLXTQSE-UHFFFAOYSA-N

  • SMILES: CCOC(=O)CC(=O)C1=CC(=CC=C1)N+[O-]

The compound's structure incorporates multiple functional groups including an ester, a ketone, and a nitro group, making it a versatile reagent in organic synthesis .

Physical and Chemical Properties

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate exhibits distinct physical and chemical characteristics that are important for its handling, storage, and application in chemical processes. The following table summarizes its key properties:

PropertyValueSource
Physical StatePowder/Solid
ColorNot specified in sources-
Melting Point75-77°C (literature)
Boiling Point314.4±17.0°C (predicted)
Density1.3±0.1 g/cm³ or 1.276±0.06 g/cm³ (predicted)
Flash Point129.3±22.9°C
pKa9.52±0.46 (predicted)
LogP1.67-1.70
Refractive Index1.542
Vapor Pressure0.0±0.7 mmHg at 25°C
Exact Mass237.063721
PSA (Polar Surface Area)89.19000

The compound's melting point of 75-77°C indicates it is solid at room temperature . Its predicted boiling point of approximately 314°C suggests a high thermal stability . The compound's LogP value of around 1.7 indicates moderate lipophilicity, which affects its solubility in various solvents and potential biological interactions .

Applications and Research Significance

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate serves multiple functions in chemical research and synthesis. Its applications span several domains:

Pharmaceutical and Medicinal Chemistry

The compound is utilized in pharmaceutical development processes as a synthetic intermediate . Specific applications include:

  • Preparation of dithiolethiones, which have potential antioxidant properties

  • Development of potential neuroprotective agents

  • Building block for the synthesis of more complex pharmaceutical compounds

Organic Synthesis

As a versatile β-keto ester, Ethyl 3-(3-nitrophenyl)-3-oxopropanoate participates in numerous organic reactions:

  • Condensation reactions to form heterocyclic compounds

  • Reduction of the nitro group to form amino derivatives

  • Alkylation at the active methylene position

  • Cyclization reactions to form various ring systems

The compound's reactive functional groups (nitro, ketone, and ester) make it a valuable starting material for diverse synthetic transformations .

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